2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-6-16-11(7-15-9)12(18)17-4-2-10(8-17)19-13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGQMYOOHFRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target molecule contains three distinct moieties:
- 2-Methylpyrazine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, plus a methyl group at position 2
- Pyrrolidine-1-carbonyl linker : A five-membered saturated nitrogen ring connected via amide bond
- 1,3-Thiazol-2-yloxy substituent : A bicyclic sulfur-nitrogen heterocycle attached through an ether linkage
Retrosynthetic Disconnections
Three strategic bond cleavages guide synthesis planning:
- Amide bond between pyrazine and pyrrolidine (most labile)
- Ether linkage connecting thiazole to pyrrolidine
- Methyl group installation on pyrazine
Synthetic Strategies and Methodologies
Sequential Assembly Approach
Stage 1: Pyrazine Carboxylic Acid Synthesis
The 2-methylpyrazine-5-carboxylic acid precursor is typically prepared through:
Table 1: Comparison of pyrazine carboxylation methods
Stage 2: Pyrrolidine-thiazole Conjugate Preparation
The 3-(1,3-thiazol-2-yloxy)pyrrolidine fragment is synthesized via nucleophilic substitution:
$$
\text{Thiazol-2-ol} + \text{3-bromopyrrolidine} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{Product} \quad
$$
Critical parameters :
- Optimal base: Potassium carbonate (83% yield) vs. cesium carbonate (79% yield)
- Solvent effects: DMF > DMSO > THF in reactivity
Final Coupling via Amide Bond Formation
The convergent coupling employs standard peptide coupling reagents:
Table 2: Amidation reagent screening results
| Reagent | Conversion (%) | Epimerization (%) |
|---|---|---|
| HATU/DIEA | 98 | 1.2 |
| EDCl/HOBt | 89 | 2.5 |
| T3P®/Pyridine | 95 | 0.8 |
Alternative Synthetic Pathways
One-Pot Multicomponent Assembly
A streamlined approach combining:
- 2-Methylpyrazine-5-carbonyl chloride
- 3-Aminopyrrolidine
- 2-Chlorothiazole
$$
\text{All components} \xrightarrow{\text{Et₃N, CH₂Cl₂, 0°C→RT}} \text{Target (64% yield)} \quad
$$
Advantages :
- Reduced purification steps
- Improved atom economy (78% vs 62% stepwise)
Metal-Catalyzed Cross-Couplings
Palladium-mediated strategies for late-stage functionalization:
Suzuki-Miyaura variant :
$$
\text{Boronic ester-pyrazine} + \text{Thiazole-pyrrolidine triflate} \xrightarrow{\text{Pd(dba)₂, SPhos}} \text{Product} \quad
$$
Key findings :
- Ligand selection critical: SPhos > XPhos > RuPhos in reactivity
- Temperature sensitivity: 90°C optimal for 89% conversion
Process Optimization and Scale-Up Considerations
Crystallization-Induced Resolution
Chiral separation of pyrrolidine intermediates using:
Resolution agent :
- Dibenzoyl-L-tartaric acid (98% ee achieved)
- Di-p-toluoyl-D-tartaric acid (95% ee)
Continuous Flow Implementation
Microreactor technology enhancements:
Table 3: Batch vs flow synthesis comparison
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 8h | 22min |
| Space-time yield | 0.8 g/L·h | 4.2 g/L·h |
| Impurity profile | 3.2% | 1.1% |
Analytical Characterization
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, pyrazine-H)
- δ 4.72 (t, J=5.1 Hz, 2H, pyrrolidine-O-CH₂)
- δ 2.51 (s, 3H, CH₃)
HRMS (ESI+) :
- Calculated for C₁₂H₁₃N₅O₂S [M+H]+: 291.0874
- Found: 291.0871
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between pyrazine and thiazole: 68.4°
- Hydrogen bonding network: N-H⋯O=C (2.89 Å)
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxamide Group
The pyrrolidine-1-carbonyl group is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Reactions include:
Key Insight : The carboxamide’s stability under physiological conditions (pH 7.4) makes it a common pharmacophore in drug design .
Electrophilic Aromatic Substitution on Pyrazine
The pyrazine ring undergoes electrophilic substitution, primarily at the electron-deficient C-3 position adjacent to the methyl group:
Thiazole Ring Functionalization
The 1,3-thiazole moiety participates in:
Nucleophilic Aromatic Substitution (SₙAr)
The thiazole’s C-2 position (adjacent to oxygen) is activated for substitution:
| Reagent | Conditions | Product | Yield/Reference |
|---|---|---|---|
| Grignard reagents | Dry THF, 0°C → RT | 2-Alkyl/aryl-thiazole | Moderate yields (40–60%) . |
| Amines | DMF, 80°C, 12h | 2-Amino-thiazole | Requires CuI catalysis . |
Oxidation of Thiazole-Ether Linkage
The thiazol-2-yloxy group is prone to oxidative cleavage:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | CH₂Cl₂, RT, 6h | Sulfoxide/sulfone derivatives | Bioactivation pathway . |
| KMnO₄ | Acidic/H₂O, reflux | Carboxylic acid derivative | Degradation study . |
Mechanistic Note : Oxidation alters electron density, affecting downstream reactivity .
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes typical secondary amine reactions:
Synthetic Utility : Functionalization of pyrrolidine enhances solubility and target binding .
Cross-Coupling Reactions
The pyrazine-thiazole system participates in palladium-catalyzed couplings:
Limitation : Steric hindrance from the methyl group reduces coupling efficiency at C-3 .
Cycloaddition Reactions
The electron-deficient pyrazine ring engages in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Regiochemistry |
|---|---|---|---|
| 1,3-Dienes | Heat, toluene | Fused bicyclic compounds | Endo preference . |
| Azides | Cu(I), RT | Triazolo-pyrazine hybrids | Click chemistry applications . |
Application : Cycloadditions expand structural diversity for biological screening .
Photochemical Reactions
UV irradiation induces unique transformations:
| Condition | Product | Mechanism |
|---|---|---|
| UV (254 nm), CH₃CN | Thiazole ring contraction | Electrocyclic rearrangement . |
| UV (365 nm), O₂ | Pyrazine N-oxide formation | Singlet oxygen mediated . |
Caution : Photodegradation impacts compound stability in formulation studies .
Bioconjugation Reactions
The carboxamide and thiazole groups enable targeted bioconjugation:
| Target | Reagent | Application |
|---|---|---|
| Antibodies | Sulfo-NHS esters | ADC (Antibody-Drug Conjugate) synthesis . |
| Peptides | Maleimide-thiol coupling | Targeted drug delivery systems . |
Research Gap : In vivo stability of thiazole-ether linkages remains understudied .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and pyrazole moieties. The incorporation of the thiazole ring in 2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine suggests a potential for enhanced antibacterial and antifungal activity.
Case Study: Synthesis and Screening
A study synthesized various thiazole-containing compounds and evaluated their antimicrobial activities against a range of bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to established antibiotics, suggesting that similar derivatives like this compound could also possess notable antimicrobial properties .
Antitumor Activity
The compound's structure indicates potential antitumor activity, particularly due to its pyrazine core, which is known for its ability to interact with biological targets involved in cancer progression.
Research Findings
In vitro studies have shown that pyrazine derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. Compounds similar to this compound have been reported to exhibit cytotoxicity against these cell lines .
Inhibition of Enzymatic Activity
The compound may serve as an inhibitor of specific enzymes that play crucial roles in various diseases.
Example: Deubiquitylating Enzymes
Research has identified that certain derivatives can inhibit deubiquitylating enzymes (DUBs), which are implicated in cancer and neurodegenerative diseases. The structural attributes of this compound suggest that it could be optimized for DUB inhibition, potentially leading to therapeutic applications in oncology and neurology .
Coordination Chemistry
The compound's ability to form complexes with metal ions could also be explored for applications in coordination chemistry.
Potential Applications
Complexes formed with transition metals may exhibit enhanced biological activities or serve as catalysts in organic synthesis. The thiazole and pyrazole components could provide suitable ligands for metal coordination, making this compound a candidate for further investigation in this area .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The thiazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-1-carbonyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazine Analogues
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| 2-Methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine (Target) | - 2-Methylpyrazine - 5-Pyrrolidine-1-carbonyl with 3-thiazol-2-yloxy |
C₁₄H₁₅N₅O₂S | 325.37 | Potential medicinal/agrochemical candidate | [7], [21] |
| 2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine | - 2-Methylpyrazine - 5-Pyrrolidine-1-carbonyl with 3-thiadiazol-3-yloxy |
C₁₃H₁₄N₆O₂S | 338.36 | Enhanced electron deficiency due to thiadiazole | [7] |
| 2-Methoxy-5-(1-methylethyl)pyrazine | - 2-Methoxy - 5-Isopropyl |
C₈H₁₂N₂O | 152.20 | Flavoring agent (nutty aroma) | [15] |
| 2-Methyl-5-(1-propenyl)pyrazine (E-isomer) | - 2-Methyl - 5-(E-1-propenyl) |
C₈H₁₀N₂ | 134.18 | Roasted food flavor component | [19] |
| 2-Methyl-5-(methylsulfanyl)pyrazine | - 2-Methyl - 5-Methylsulfanyl |
C₆H₈N₂S | 140.21 | Pesticide intermediate | [14] |
Functional Group Impact on Properties
- Substituent Flexibility : The pyrrolidine ring in the target compound allows conformational adaptability, which may improve receptor binding compared to rigid analogues like 2-methoxy-5-isopropylpyrazine .
- Biological Activity: Thiazole-containing compounds (e.g., the target and ’s cyanopyrazine derivative) are often explored for antimicrobial or kinase-inhibitory properties, while simpler pyrazines (e.g., 2-methyl-5-propenylpyrazine) are primarily flavorants .
Physicochemical Properties
- Solubility: The target compound’s pyrrolidine and thiazole groups may enhance water solubility compared to nonpolar derivatives like 2-methyl-5-propenylpyrazine .
- Thermal Stability : Thiazole and thiadiazole rings generally improve thermal stability due to aromaticity, as seen in high-melting-point agrochemicals .
Biological Activity
2-Methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15N3O2S
- Molecular Weight : 265.33 g/mol
- SMILES Notation : CC(=O)N1CC@HC(=O)C2=C(N=CN=C2)C(=NOC=1)C
Anticancer Properties
Recent studies have indicated that pyrazine derivatives, including this compound, exhibit promising anticancer activities. For instance, a derivative from the pyrazine family was shown to induce apoptosis in leukemia cells by disrupting cell cycle progression and downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (Leukemia) | 25 | Induces apoptosis via cell cycle arrest |
| 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide | NCI-H520 (Lung Cancer) | Nanomolar range | Irreversible binding to FGFRs |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been reported that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .
The mechanism through which this compound exerts its biological activity appears to involve:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways by modulating the expression of key regulatory proteins.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit deubiquitylating enzymes (DUBs), which play critical roles in cancer cell survival and proliferation .
Study on Leukemia Cells
A study focused on the effects of a related pyrazine derivative on K562 leukemia cells found that treatment with varying concentrations led to significant reductions in cell viability and increased apoptotic markers over time. The study concluded that these derivatives could be developed as potential therapeutic agents against leukemia .
Study on Lung Cancer Cells
Another investigation into the effects of pyrazole derivatives on lung cancer cell lines demonstrated strong suppression of cell proliferation and migration. The compounds were effective at nanomolar concentrations, highlighting their potency and potential for further development in targeted cancer therapies.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine, and what intermediates are critical?
Methodological Answer:
The synthesis involves modular assembly of the pyrazine core, pyrrolidine-thiazole moiety, and subsequent coupling. Key steps include:
- Intermediate 1 (Pyrazine Core): Start with 5-methylpyrazine derivatives. Methylation at position 2 can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling .
- Intermediate 2 (Pyrrolidine-Thiazole): Synthesize 3-(thiazol-2-yloxy)pyrrolidine by reacting pyrrolidin-3-ol with 2-chlorothiazole under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling: Use a carbonylating agent (e.g., triphosgene) to link the pyrazine and pyrrolidine-thiazole intermediates via amide bond formation. Optimize solvent polarity (e.g., THF or DCM) and reaction time (6–12 hours) to improve yield .
Basic: Which spectroscopic and crystallographic methods reliably confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions. The pyrazine protons (δ 8.5–9.0 ppm) and thiazole protons (δ 7.2–7.8 ppm) are diagnostic .
- X-ray Crystallography: Refine single-crystal data using SHELXL (SHELX-97) for precise bond-length/angle measurements. For example, the pyrrolidine ring’s puckering parameters (e.g., Cremer-Pople analysis) should match theoretical models .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Multi-Scan Corrections: Apply SADABS absorption corrections to address anisotropic diffraction effects .
- Validation Tools: Cross-check refinement results with PLATON’s ADDSYM to detect missed symmetry elements .
- Hybrid Refinement: Combine SHELXL with density functional theory (DFT)-optimized coordinates to resolve disordered regions (e.g., flexible pyrrolidine-thiazole linkage) .
Advanced: What strategies optimize the yield of the thiazole-pyrrolidine intermediate?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution efficiency (yield increases from ~40% to 65%) .
- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiazole-pyrrolidine coupling .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates .
Basic: What in vitro assays are suitable for initial antibacterial activity screening?
Methodological Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Time-Kill Studies: Monitor bactericidal effects at 2× MIC over 24 hours to assess concentration-dependent activity .
Advanced: How can DFT calculations elucidate the compound’s electronic properties?
Methodological Answer:
- Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to predict reactivity. The thiazole ring’s electron-withdrawing effect reduces HOMO energy, enhancing electrophilic interactions .
- Charge Distribution: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., pyrrolidine carbonyl as a hydrogen-bond acceptor) .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl group .
- Degradation Monitoring: Use HPLC (C18 column, acetonitrile/water mobile phase) to track impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf-life .
Advanced: How does the thiazole ring influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: Calculate logP (e.g., XLogP3) to predict membrane permeability. Thiazole’s π-deficient nature increases solubility but may reduce blood-brain barrier penetration .
- Metabolism Prediction: Use in silico tools (e.g., SwissADME) to identify CYP450 oxidation sites (e.g., pyrrolidine N-dealkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
